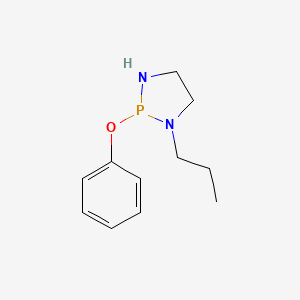![molecular formula C7H11ClN2OSi B14399696 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 88350-64-5](/img/structure/B14399696.png)
5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H19ClN2O2Si2 and a molecular weight of 290.894 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure.
Preparation Methods
The synthesis of 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific context of its use .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine include:
5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine: Another derivative with two trimethylsilyl groups, offering different reactivity and applications.
5-Chloropyrimidine: The parent compound, which lacks the trimethylsilyl group and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88350-64-5 |
|---|---|
Molecular Formula |
C7H11ClN2OSi |
Molecular Weight |
202.71 g/mol |
IUPAC Name |
(5-chloropyrimidin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H11ClN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3 |
InChI Key |
WCVAWWYFFVUQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
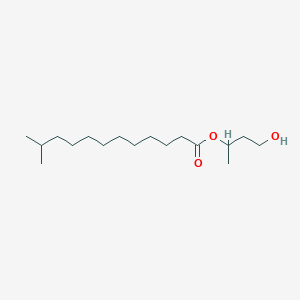
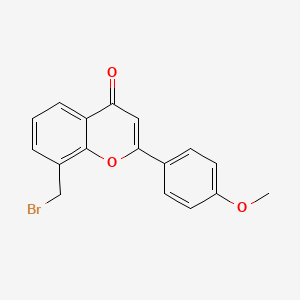

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
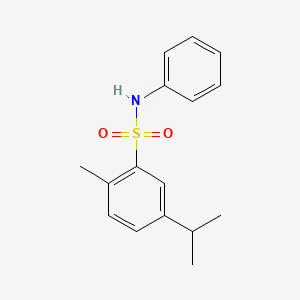

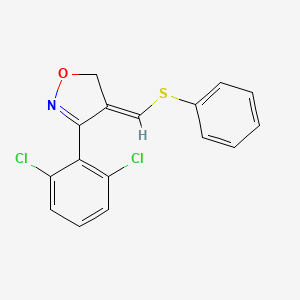
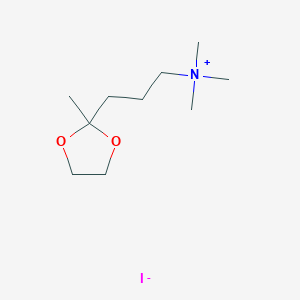
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
